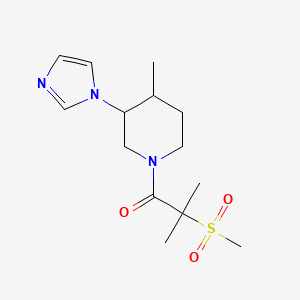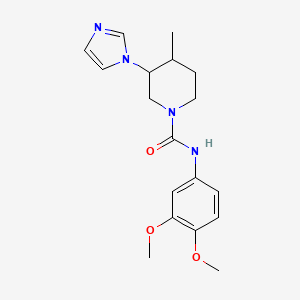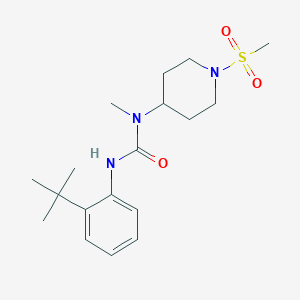![molecular formula C15H20N4O B7142852 1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142852.png)
1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a butan-2-yl group and a 3-methylpyrazol-1-yl group attached to a phenyl ring, which is further connected to a urea moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea typically involves the reaction of an aryl-substituted pyrazole with an appropriate isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions. Industrial production methods may involve the use of automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions and has different chemical properties and applications.
4-Methyl-1-phenyl-1H-pyrazole: This compound is a precursor in the synthesis of various pyrazole derivatives and has distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-11(2)16-15(20)17-13-7-5-6-8-14(13)19-10-9-12(3)18-19/h5-11H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZSKDNPDBNAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1N2C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile](/img/structure/B7142779.png)

![N-[1-(3-imidazol-1-yl-4-methylpiperidin-1-yl)-1-oxopropan-2-yl]-3-methylbenzamide](/img/structure/B7142787.png)


![1-(1-Methylpiperidin-4-yl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142813.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B7142823.png)
![4-acetamido-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7142829.png)
![2-(1,3-dimethylpyrazol-4-yl)-N-[3-(1-ethyltetrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7142834.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7142841.png)
![1-[2-(3-methylpyrazol-1-yl)phenyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7142847.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B7142859.png)
![N-cyclohexyl-2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]acetamide](/img/structure/B7142862.png)
![N-[(3-chlorophenyl)methyl]-3-imidazol-1-yl-4-methylpiperidine-1-carboxamide](/img/structure/B7142863.png)
